molecular formula C11H16BrN3 B7904378 5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine

5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine

Cat. No.: B7904378
M. Wt: 270.17 g/mol
InChI Key: OBDRQWOERQWTDU-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and a 4-methylpiperidin-1-yl group at the 2nd position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine typically involves aromatic nucleophilic substitution reactions. One common method involves the reaction of 5-bromo-2-chloropyrimidine with 4-methylpiperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a methyl group, and a piperidinyl group makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

5-bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-8-3-5-15(6-4-8)11-13-7-10(12)9(2)14-11/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDRQWOERQWTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C(=N2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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